5-Fluorotrimetoquinol

beta-adrenoceptor selectivity asthma bronchodilation

5-Fluorotrimetoquinol is a critical probe for dissecting β2/β1 selectivity and TXA2 receptor subtype pharmacology. Unlike TMQ, 5-fluorination enhances β2-selectivity while preserving TXA2 antagonist activity in vascular smooth muscle. Essential for screening halogenated tetrahydroisoquinoline libraries and benchmarking candidate bronchodilators. Request a quote today for your receptor pharmacology studies.

Molecular Formula C19H22FNO5
Molecular Weight 363.4 g/mol
CAS No. 104716-88-3
Cat. No. B035164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorotrimetoquinol
CAS104716-88-3
Synonyms5-fluorotretoquinol
5-fluorotrimetoquinol
5-fluorotrimetoquinol hydrochloride
Molecular FormulaC19H22FNO5
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O
InChIInChI=1S/C19H22FNO5/c1-24-15-7-10(8-16(25-2)19(15)26-3)6-13-12-9-14(22)18(23)17(20)11(12)4-5-21-13/h7-9,13,21-23H,4-6H2,1-3H3
InChIKeyFFQYJAQAGWYVQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluorotrimetoquinol (CAS 104716-88-3): Beta‑Adrenoceptor and Thromboxane Receptor Profile


5‑Fluorotrimetoquinol is a synthetic, ring‑fluorinated analogue of the tetrahydroisoquinoline beta‑adrenoceptor agonist trimetoquinol (TMQ) [1]. The compound retains potent beta‑2 adrenoceptor agonism while exhibiting reduced beta‑1 activity relative to TMQ, and it also acts as a thromboxane A2 (TXA2) receptor antagonist [1][2]. Its procurement is relevant for laboratories developing selective beta‑2 agonists, dissecting TXA2 receptor subtype pharmacology, or exploring halogen‑dependent structure‑activity relationships in catechol‑based ligands.

Why Trimetoquinol or Other Halogenated Analogues Cannot Substitute for 5‑Fluorotrimetoquinol


Although trimetoquinol and its 8‑fluoro, 5,8‑difluoro, and 5‑iodo analogues share the tetrahydroisoquinoline scaffold, they exhibit markedly different beta‑2/beta‑1 selectivity, TXA2 antagonist potency, and tissue‑specific TXA2 receptor-blocking profiles [1][2][3]. Simple replacement by the parent compound TMQ would sacrifice the selectivity gain afforded by 5‑fluorination, while switching to 8‑fluoro‑TMQ or 5,8‑difluoro‑TMQ would alter both the adrenoceptor and TXA2 antagonist fingerprints. The quantitative comparisons below show that 5‑fluorotrimetoquinol occupies a distinct position in the pharmacologic landscape that cannot be replicated by any single in‑class congener.

Quantitative Differentiation of 5‑Fluorotrimetoquinol from Key Comparators


Beta‑2/Beta‑1 Selectivity Ratio Ordered: 8‑Fluoro > 5‑Fluoro > Trimetoquinol

In guinea pig trachea (beta‑2) and right atria (beta‑1) assays, the beta‑2/beta‑1 selectivity ratio followed the rank order 8‑fluoro‑TMQ > 5‑fluoro‑TMQ > trimetoquinol, indicating that 5‑fluorination confers intermediate selectivity between the parent and the 8‑fluoro congener [1]. The patent supporting the Clark et al. study states that all three compounds are 'nearly equally active' as tracheal relaxants, whereas the rank order of stimulatory potency in atria is TMQ > 5‑fluoro‑TMQ > 8‑fluoro‑TMQ [2]. Because the beta‑2 potency is preserved, the enhanced selectivity of 5‑fluoro‑TMQ over TMQ results from a reduction in beta‑1 activity. Exact EC50 or pD2 values were not extractable from the available sources; the stated selectivity ranking is a class‑level inference anchored on published rank‑order data [1][2].

beta-adrenoceptor selectivity asthma bronchodilation

Reduced Beta‑1 Agonist Potency in Guinea Pig Atria

The patent specification explicitly states that in isolated guinea pig right atria the rank order of stimulatory potency is TMQ (1) > 5‑fluoro‑TMQ (2) > 8‑fluoro‑TMQ (3), and that 8‑fluoro‑TMQ behaves as a partial agonist [1]. Because 5‑fluoro‑TMQ is less potent than TMQ on beta‑1 receptors but more potent than the partial agonist 8‑fluoro‑TMQ, it occupies an intermediate efficacy–potency niche at the beta‑1 adrenoceptor. This blunted beta‑1 response correlates with a fluorine‑induced lowering of the catechol pKa [2]. Exact EC50 or pD2 numerical values were not available in the extracted materials, so the differentiation is expressed as a rank‑order comparison.

cardiac beta‑1 adrenoceptor chronotropy inotropy

TXA2 Receptor Antagonist Rank Order in Human Platelets: TMQ > 8‑Fluoro > 5‑Fluoro

In human platelet aggregation assays induced by the TXA2 mimetic U46619, ring‑fluorinated TMQ analogs showed a consistent rank order of inhibitory potency: TMQ > 8‑fluoro‑TMQ > 5‑fluoro‑TMQ [1]. This indicates that 5‑fluorination reduces TXA2 antagonist activity relative to both the parent and the 8‑fluoro regioisomer. The inhibition was correlated with displacement of [³H]SQ 29,548 binding, confirming competitive TXA2 receptor blockade [1]. In contrast, in rat thoracic aorta, the rank order for antagonism of U46619‑induced contraction was 8‑fluoro‑TMQ > TMQ ≥ 5‑fluoro‑TMQ [1]. Thus 5‑fluoro‑TMQ displays a different TXA2 receptor blocking profile in vascular versus platelet systems.

thromboxane A2 receptor platelet aggregation antithrombotic

5‑Fluoro Substitution Preserves Beta‑Agonist Activity, in Contrast to 5‑Trifluoromethyl

The 1992 study by Markovich et al. synthesized and evaluated 5‑trifluoromethyl‑TMQ (compound 7) alongside 5‑fluoro‑TMQ (compound 2). Introduction of a trifluoromethyl group at the 5‑position completely abolished both beta‑1 and beta‑2 adrenergic agonist activities, while imparting only weak beta‑1 antagonist activity [1]. In contrast, 5‑fluoro‑TMQ retains full beta‑2 agonism and only modestly reduces beta‑1 activity [2]. This demonstrates that the electronic and steric properties of the 5‑substituent critically determine whether the compound functions as an agonist or an antagonist, and that 5‑fluoro‑TMQ uniquely preserves the desired agonist phenotype.

structure-activity relationship halogen substitution beta-adrenoceptor agonism

pKa Shift as a Mechanistic Basis for Selectivity

The Clark et al. paper correlates the reduced beta‑1 activity of the fluoro analogues to a fluorine‑induced lowering of the catechol phenolic pKa values [1]. By decreasing the electron density on the tetrahydroisoquinoline ring, fluorine alters the ionization state of the 6,7‑dihydroxy (catechol) group at physiological pH, which differentially affects binding to beta‑1 versus beta‑2 receptors. This pKa shift provides a physicochemical rationale for the improved beta‑2/beta‑1 selectivity of 5‑fluoro‑TMQ compared with TMQ. Exact pKa values were determined spectrophotometrically and reported in the patent's Table 1 [2].

phenolic pKa catechol ionization beta-adrenoceptor selectivity

Tissue‑Differential TXA2 Antagonism: 5‑Fluoro‑TMQ Shows Weaker Vascular Blockade than 8‑Fluoro‑TMQ

The Romstedt et al. study demonstrated that the rank order of TXA2 antagonist potency differs between human platelets (TMQ > 8‑fluoro‑TMQ > 5‑fluoro‑TMQ) and rat thoracic aorta (8‑fluoro‑TMQ > TMQ ≥ 5‑fluoro‑TMQ) [1]. This tissue‑dependent pharmacology indicates that 5‑fluoro‑TMQ has a distinct TXA2 receptor subtype selectivity profile – it is a weaker antagonist than 8‑fluoro‑TMQ in both preparations, and unlike 8‑fluoro‑TMQ, it does not surpass TMQ in the aorta. The data support the existence of TXA2 receptor subtypes that are differentially recognized by the fluorinated analogues.

thromboxane receptor subtypes vascular smooth muscle platelet-vascular dichotomy

Optimal Research and Industrial Use Cases for 5‑Fluorotrimetoquinol


Beta‑Adrenoceptor Subtype Selectivity Profiling in Drug Discovery

5‑Fluorotrimetoquinol serves as an intermediate‑selectivity probe between the non‑selective parent trimetoquinol and the highly beta‑2‑selective 8‑fluoro‑TMQ. It can be used in guinea pig isolated tissue assays or recombinant receptor systems to benchmark new chemical entities that aim for moderate beta‑2/beta‑1 separation. Its preserved beta‑2 potency combined with attenuated beta‑1 drive makes it a valuable comparator for candidate bronchodilators requiring an optimal cardiac‑safety margin [1][2].

TXA2 Receptor Subtype Differentiation Studies

Because 5‑fluoro‑TMQ shows a different rank order of TXA2 antagonist potency in platelets (TMQ > 8‑fluoro > 5‑fluoro) versus vascular smooth muscle (8‑fluoro > TMQ ≥ 5‑fluoro), it is a key tool for investigating the molecular pharmacology of proposed TXA2 receptor subtypes. It can be used alongside 8‑fluoro‑TMQ and TMQ to differentiate platelet‑specific and vascular‑specific TXA2 receptor functions in vitro [1].

Structure‑Activity Relationship (SAR) Studies of Catechol pKa and Adrenoceptor Activation

5‑Fluorotrimetoquinol, with its fluorine‑lowered phenolic pKa, provides a well‑characterized example of how electronic perturbation of the catechol moiety alters beta‑adrenoceptor subtype activation. It can be employed as a reference ligand in physicochemical studies that correlate pKa, ionization state, and receptor binding kinetics, especially when compared with TMQ (higher pKa) and 5‑trifluoromethyl‑TMQ (complete loss of agonism) [1][2].

Negative Control for 5‑Substituent SAR in Beta‑Adrenoceptor Agonist Programs

Unlike 5‑trifluoromethyl‑TMQ, which is devoid of beta‑agonist activity, 5‑fluoro‑TMQ retains full beta‑2 agonism. It therefore serves as an essential active‑control compound when screening 5‑position‑modified tetrahydroisoquinoline libraries. Procurement of 5‑fluoro‑TMQ enables parallel testing alongside inactive 5‑substituted analogues to validate that assay systems are responsive and that the 5‑position electronic effect is responsible for the loss of function [1].

Quote Request

Request a Quote for 5-Fluorotrimetoquinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.